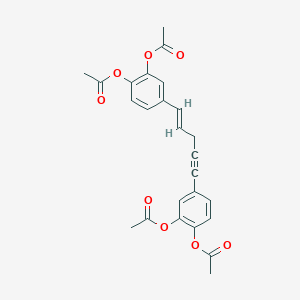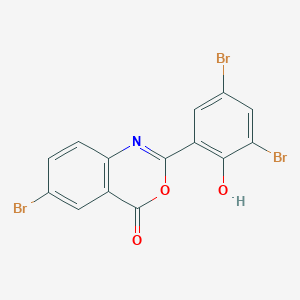
Octyl 2-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by an octyl group attached to a benzene ring that is substituted with a methyl group and a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-methylbenzene-1-sulfonate typically involves the sulfonation of 2-methylbenzene (toluene) followed by the introduction of an octyl group. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions to form 2-methylbenzene-1-sulfonic acid. This intermediate is then reacted with octanol in the presence of a catalyst to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the sulfonation of toluene, followed by esterification with octanol. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Octyl 2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: The major product is 2-methylbenzoic acid.
Reduction: Products include 2-methylbenzenesulfonic acid and 2-methylbenzene sulfide.
Applications De Recherche Scientifique
Octyl 2-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of Octyl 2-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or other biomolecules. The octyl group provides hydrophobic interactions, allowing the compound to integrate into lipid bilayers or interact with hydrophobic pockets in proteins. These interactions can alter the structure and function of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl benzene sulfonate: Similar structure but lacks the methyl group on the benzene ring.
2-methylbenzene-1-sulfonic acid: Lacks the octyl group, making it less hydrophobic.
Octyl toluene sulfonate: Similar but with different positioning of the sulfonate group.
Uniqueness
Octyl 2-methylbenzene-1-sulfonate is unique due to the presence of both the octyl and methyl groups, which confer distinct hydrophobic and electronic properties. This combination allows for specific interactions in both chemical and biological systems, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
85293-37-4 |
|---|---|
Formule moléculaire |
C15H24O3S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
octyl 2-methylbenzenesulfonate |
InChI |
InChI=1S/C15H24O3S/c1-3-4-5-6-7-10-13-18-19(16,17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3 |
Clé InChI |
VCWUPYSGDXTXDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOS(=O)(=O)C1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


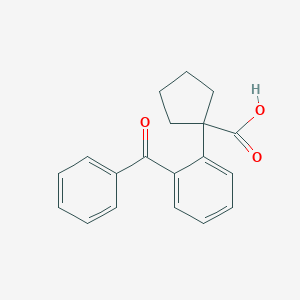

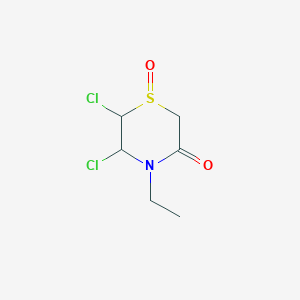
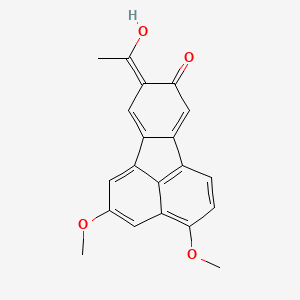

![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
